molecular formula C14H18O9 B13416253 2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid

2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid

Cat. No.: B13416253
M. Wt: 330.29 g/mol
InChI Key: CPHMFZSEPDNJAZ-BYNIDDHOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid involves the glycosylation of 2-Hydroxy-5-(2-hydroxyethyl)phenol with ss-D-Glucopyranosiduronic Acid. The reaction typically requires a glycosyl donor, a glycosyl acceptor, and a catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources such as the seeds of Perilla frutescens var. arguta. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid has several scientific research applications:

Mechanism of Action

The antioxidant activity of 2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and tissues from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid is unique due to its specific structure, which allows for effective hydrogen atom donation and radical scavenging. Its extraction from natural sources like Perilla frutescens var. arguta also adds to its uniqueness and potential for use in natural product-based applications .

Properties

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

CPHMFZSEPDNJAZ-BYNIDDHOSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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